molecular formula C11H13BrO2 B12964114 Benzyl (R)-3-bromo-2-methylpropanoate

Benzyl (R)-3-bromo-2-methylpropanoate

Cat. No.: B12964114
M. Wt: 257.12 g/mol
InChI Key: BTCCTTIZOKDNEW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ®-3-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a benzyl group attached to a 3-bromo-2-methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl ®-3-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of ®-3-bromo-2-methylpropanoic acid with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of Benzyl ®-3-bromo-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl ®-3-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzyl group can be oxidized to benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Nucleophilic Substitution: Benzyl ®-3-hydroxy-2-methylpropanoate.

    Reduction: Benzyl ®-3-bromo-2-methylpropanol.

    Oxidation: Benzyl ®-3-bromo-2-methylpropanoic acid.

Scientific Research Applications

Benzyl ®-3-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ®-3-bromo-2-methylpropanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and alcohol. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzyl ®-3-chloro-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    Benzyl ®-3-iodo-2-methylpropanoate: Similar structure but with an iodine atom instead of bromine.

    Benzyl ®-3-fluoro-2-methylpropanoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Benzyl ®-3-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound particularly useful in synthetic organic chemistry.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

benzyl (2R)-3-bromo-2-methylpropanoate

InChI

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1

InChI Key

BTCCTTIZOKDNEW-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](CBr)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CBr)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.